Methyl 3-hydroxy-4-nitrobenzoate
Description
Contextualization within Benzoic Acid Esters and Nitrophenols
As a benzoic acid ester, Methyl 3-hydroxy-4-nitrobenzoate is a derivative of benzoic acid, where the hydrogen of the carboxylic acid group is replaced by a methyl group. This esterification influences its physical and chemical properties, such as its melting point and reactivity.
Simultaneously, the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on the benzene (B151609) ring classifies it as a nitrophenol. This dual functionality is key to its role in chemical synthesis, allowing for a range of chemical modifications. The positions of these functional groups on the aromatic ring are crucial for its specific reactivity and the properties of the compounds derived from it.
Significance as a Research Compound
The primary significance of this compound in the scientific field lies in its utility as a foundational molecule for creating more complex chemical structures.
In the field of organic chemistry, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. This compound serves as a critical intermediate in multi-step synthetic pathways. chem960.comnih.gov Its structure allows for selective reactions at different functional groups, providing a strategic advantage in the design and execution of complex syntheses. For instance, the nitro group can be reduced to an amino group, and the hydroxyl group can undergo etherification, while the ester group can be hydrolyzed or transesterified.
Building on its role as an intermediate, this compound is a direct precursor for a variety of functionalized derivatives. chem960.com Researchers utilize this compound as a starting material to introduce specific chemical features into a molecule. This is particularly relevant in the development of new materials and potential pharmaceutical agents where precise structural modifications are necessary to achieve desired properties.
Chemical Nomenclature and Identifiers
For clear and unambiguous communication in a scientific context, a compound is identified by various names and numbers.
| Identifier | Value |
| IUPAC Name | This compound nih.gov |
| CAS Number | 713-52-0 nih.govsigmaaldrich.com |
| Molecular Formula | C8H7NO5 nih.govsigmaaldrich.com |
| Molecular Weight | 197.14 g/mol nih.gov |
| InChI | InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,10H,1H3 nih.gov |
| InChIKey | UEGCRFNWTGYVKX-UHFFFAOYSA-N nih.gov |
| SMILES | COC(=O)C1=CC(=C(C=C1)N+[O-])O nih.gov |
| Synonyms | 3-Hydroxy-4-nitrobenzoic acid methyl ester, 5-methoxycarbonyl-2-nitrophenol chem960.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGCRFNWTGYVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304031 | |
| Record name | methyl 3-hydroxy-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-52-0 | |
| Record name | 713-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-hydroxy-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-hydroxy-4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways for Methyl 3 Hydroxy 4 Nitrobenzoate
Esterification Approaches
Esterification stands as the primary and most direct method for the synthesis of Methyl 3-hydroxy-4-nitrobenzoate. This process involves the reaction of 3-Hydroxy-4-nitrobenzoic acid with an alcohol, typically methanol (B129727), in the presence of an acid catalyst.
Acid-Catalyzed Esterification of 3-Hydroxy-4-nitrobenzoic Acid with Methanol
The most common and economically viable method for the preparation of this compound is the Fischer-Speier esterification. This reaction involves heating a solution of 3-Hydroxy-4-nitrobenzoic acid in methanol with a catalytic amount of a strong acid. The equilibrium nature of the reaction necessitates specific strategies to drive the reaction towards the formation of the desired ester product.
A representative laboratory procedure for the synthesis of this compound via acid-catalyzed esterification is as follows:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3-Hydroxy-4-nitrobenzoic acid is dissolved in an excess of anhydrous methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is then carefully added to the mixture. The reaction mixture is subsequently heated to reflux and maintained at this temperature for a specified period, typically several hours, to ensure the reaction proceeds to completion.
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), which allows for the visualization of the consumption of the starting material and the formation of the product.
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is often removed under reduced pressure. The resulting residue is then neutralized, typically with a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent like ethyl acetate (B1210297). The organic layers are combined, washed with brine, dried over an anhydrous salt such as magnesium sulfate, and filtered. The solvent is then evaporated to yield the crude this compound. Further purification can be achieved through recrystallization from a suitable solvent, such as methanol, to obtain the final product as a crystalline solid. truman.edu
A general protocol for a similar Fischer esterification of 3-nitrobenzoic acid suggests using approximately 8 mL of anhydrous methanol and 1 mL of concentrated sulfuric acid for every gram of the carboxylic acid, with the reaction being refluxed for one hour. truman.edu
Table 1: Typical Reagents and Conditions for Acid-Catalyzed Esterification
| Reagent/Condition | Description |
| Starting Material | 3-Hydroxy-4-nitrobenzoic acid |
| Reagent | Anhydrous Methanol (in excess) |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |
| Reaction Temperature | Reflux |
| Reaction Time | Typically 1 hour or more |
| Work-up | Neutralization with NaHCO₃, extraction with ethyl acetate |
| Purification | Recrystallization from methanol |
To maximize the yield and efficiency of the synthesis of this compound, several factors in the acid-catalyzed esterification process can be optimized.
Several strategies can be employed to enhance the yield of this compound in an acid-catalyzed esterification:
Use of Excess Alcohol: As dictated by Le Chatelier's principle, using a large excess of methanol can significantly shift the equilibrium towards the formation of the ester product. truman.edu
Removal of Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid and alcohol, thus lowering the yield. Removing water as it is formed is an effective way to drive the reaction to completion. While a Dean-Stark apparatus is commonly used for this purpose with azeotropic solvents, in the case of methanol, which is water-miscible, this is less straightforward. However, ensuring all reagents and glassware are thoroughly dry before starting the reaction is a critical step to minimize the initial presence of water. truman.edu
Reaction Time and Temperature: Optimizing the reaction time and maintaining the reflux temperature ensures that the reaction proceeds to equilibrium without significant decomposition of reactants or products. Monitoring the reaction helps in determining the optimal time to stop the reaction and begin the work-up procedure.
Optimization Considerations
Nitration Reactions to Form Precursors
Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (-NO2) onto an aromatic ring. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the ring, as well as the reaction conditions.
The synthesis of this compound starting from Methyl 4-hydroxybenzoate would necessitate the introduction of a nitro group at the 3-position and the migration of the hydroxyl group to the 3-position while the nitro group enters at the 4-position. Information regarding a direct, single-step nitration of Methyl 4-hydroxybenzoate to yield this compound is not extensively reported in standard chemical literature, suggesting this may not be a conventional or efficient pathway. Typically, the hydroxyl group is a strongly activating, ortho-, para-director, which would favor nitration at the positions adjacent (ortho) to it.
A plausible, albeit multi-step, approach could involve protecting the hydroxyl group, followed by nitration, removal of the protecting group, and potentially other functional group interconversions. However, a more direct and commonly cited pathway to the precursor 3-hydroxy-4-nitrobenzoic acid involves starting from different materials, such as m-cresol.
A more established route to a precursor for this compound begins with the nitration of m-cresol (3-methylphenol). The direct nitration of m-cresol is often challenging as it can lead to a mixture of isomers, including 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol (B363926), and the desired 5-methyl-2-nitrophenol, along with oxidation byproducts and tarry substances. google.comoup.com The high reactivity of the phenolic ring necessitates careful control over reaction conditions to achieve regioselectivity. researchgate.net
To overcome the lack of selectivity, various strategies have been developed. One effective method involves the use of a protecting group for the hydroxyl functionality. For instance, m-cresol can be converted to di-m-cresyl carbonate or tri-m-cresyl phosphate before nitration. oup.com This is followed by sulfonation, nitration, hydrolysis, and finally steam distillation to yield high-purity 5-methyl-2-nitrophenol. oup.com Another approach involves nitrosation of m-cresol to form 4-nitroso-m-cresol, which is then oxidized to the corresponding nitro compound. google.com
The use of different nitrating agents and conditions can also influence the isomer distribution. For example, direct nitration with a mixed acid (sulfuric acid and nitric acid) at low temperatures (-5 to 0 °C) yields a mixture where dinitro isomers can account for up to 12% of the product. oup.com The use of silica gel with nitric acid has been shown to improve the yield of nitro compounds and can enhance para-selectivity. researchgate.net
| Method | Reagents | Key Steps | Primary Product(s) | Notes |
|---|---|---|---|---|
| Direct Nitration | Mixed Acid (HNO₃/H₂SO₄) | Direct reaction at low temperature | Mixture of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, 5-methyl-2-nitrophenol, and dinitro isomers | Low yield and poor selectivity. google.comoup.com |
| Nitrosation-Oxidation | Nitrosating agent, then NaNO₃/HNO₃ | Formation of 4-nitroso-m-cresol intermediate followed by oxidation | 4-nitro-m-cresol (3-methyl-4-nitrophenol) | An in-situ procedure. google.com |
| Silica Gel-Mediated | Silica gel, HNO₃ | Nitration on a solid support | Improved yield of nitro compounds with higher para-selectivity | Considered a "green" synthesis method. researchgate.net |
Oxidation Reactions to Form Carboxylic Acid Precursors
The conversion of 5-methyl-2-nitrophenol into 3-hydroxy-4-nitrobenzoic acid involves the oxidation of the methyl group to a carboxyl group. This transformation requires a potent oxidizing agent that can selectively oxidize the alkyl side chain without degrading the aromatic ring, which is activated by the hydroxyl group and deactivated by the nitro group.
Hydrogen peroxide (H₂O₂) is an effective and environmentally benign oxidizing agent for this conversion. google.com A patented method describes the use of H₂O₂ to oxidize the methyl group of 5-methyl-2-nitrophenol to a carboxyl group, thereby forming 3-hydroxy-4-nitrobenzoic acid. google.com This method is advantageous due to its low material cost, operational simplicity, and minimal byproduct formation. google.com The use of hydrogen peroxide in oxidation reactions is well-established and can be catalyzed by various metal complexes to enhance its reactivity. nih.govresearchgate.net
The oxidation of 5-methyl-2-nitrophenol with hydrogen peroxide can be carried out under controlled conditions to achieve high yields and purity. A specific method outlined in a Chinese patent involves dissolving 5-methyl-2-nitrophenol in dehydrated alcohol and then adding hydrogen peroxide at a controlled temperature and pressure. google.com
For instance, the reaction can be conducted at a temperature of 55 °C and a pressure of 1.2 MPa, with stirring. google.com After a sustained reaction time of 2 hours, the solvent and excess H₂O₂ are removed. The product, 3-hydroxy-4-nitrobenzoic acid, precipitates as yellow crystals and can be purified further. This process has been reported to yield purities of over 90% and product rates exceeding 90%. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | google.com |
| Solvent | Dehydrated alcohol | google.com |
| Temperature | 40-60 °C | google.com |
| Pressure | 1.2-1.5 MPa | google.com |
| Reaction Time | 2 hours | google.com |
| Reported Purity | Up to 94.7% | google.com |
| Reported Yield | Up to 95.3% | google.com |
The described method is noted for its mild reaction conditions and suitability for large-scale industrial production, highlighting its industrial scalability. google.com The final step to obtain this compound would be the esterification of the resulting 3-hydroxy-4-nitrobenzoic acid with methanol, typically under acidic catalysis.
Oxidation of 5-methyl-2-nitrophenol to 3-hydroxy-4-nitrobenzoic acid
Alkylation Reactions of Precursors
Alkylation reactions provide a direct route to this compound by introducing a methyl group onto a suitable precursor molecule. This is typically achieved by reacting a carboxylic acid with a methylating agent.
The esterification of 4-hydroxy-3-nitrobenzoic acid is a primary method for the synthesis of this compound. This transformation can be effectively carried out using powerful methylating agents such as diazomethane and dimethyl sulfate.
Diazomethane:
Diazomethane (CH₂N₂) is a well-established reagent for the methylation of carboxylic acids under mild conditions. masterorganicchemistry.com The reaction proceeds through a straightforward acid-base reaction, where the acidic proton of the carboxylic acid is transferred to the diazomethane molecule. This generates a methyldiazonium cation and a carboxylate anion. The subsequent nucleophilic attack of the carboxylate on the methyldiazonium cation, with the concomitant loss of nitrogen gas, results in the formation of the methyl ester. masterorganicchemistry.comic.ac.uk

Figure 1: General reaction mechanism of a carboxylic acid with diazomethane.
It is important to note that due to the phenolic hydroxyl group present in 4-hydroxy-3-nitrobenzoic acid, side reactions involving its methylation could potentially occur, although the carboxylic acid is generally more acidic and thus more reactive towards diazomethane.
Dimethyl Sulfate:
Dimethyl sulfate ((CH₃)₂SO₄) is a potent and industrially significant methylating agent. A patented process describes the preparation of methyl 4-methoxy-3-nitrobenzoate through the methylation of a mixture containing 4-hydroxy-3-nitrobenzoic acid. masterorganicchemistry.com This reaction is carried out in an aqueous solution in the presence of a base, such as potassium hydroxide (B78521).
In a typical procedure, a mixture of 4-hydroxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid is dissolved in water with potassium hydroxide. Dimethyl sulfate is then added gradually while maintaining the temperature at approximately 40°C and a pH at or above 11. masterorganicchemistry.com The reaction results in the methylation of both the carboxylic acid and the phenolic hydroxyl group.
| Reactant | Molar Amount | Reagent | Molar Amount | Base | Solvent | Temperature | pH | Yield of Methyl 4-methoxy-3-nitrobenzoate |
| 4-hydroxy-3-nitrobenzoic acid | 0.23 mol | Dimethyl sulfate | 1.22 mol | 85% Potassium hydroxide | Water | 40°C | ≥ 11 | 91.3% |
| 4-methoxy-3-nitrobenzoic acid | 0.27 mol |
This table presents the reaction conditions for the methylation of a mixture including 4-hydroxy-3-nitrobenzoic acid using dimethyl sulfate, as detailed in a patent. masterorganicchemistry.com
Following the reaction, the product is isolated, washed, and dried. The aqueous filtrate can be acidified to recover any unreacted 4-methoxy-3-nitrobenzoic acid. masterorganicchemistry.com This process demonstrates a high-yield pathway to a derivative of this compound.
Alternative and Novel Synthetic Routes
Beyond direct synthesis, the structural motif of this compound is a key component in the architecture of more complex and biologically significant molecules. Its synthesis is often embedded within these larger synthetic endeavors.
The strategic placement of hydroxyl, nitro, and methyl ester functionalities makes this compound and its close derivatives valuable intermediates in the synthesis of pharmaceuticals.
Gefitinib Synthesis:
A notable example is in the synthesis of Gefitinib, an anticancer drug. A novel synthetic route for Gefitinib commences with methyl 3-hydroxy-4-methoxybenzoate, a compound structurally very similar to this compound. ic.ac.uknih.gov The synthesis involves a sequence of reactions including alkylation, nitration, reduction, cyclization, and chlorination. ic.ac.uk
Lidocaine Intermediate:
This compound is also identified as an intermediate in the synthesis of Lidocaine, a widely used local anesthetic. nih.gov While detailed synthetic pathways explicitly starting from or proceeding through this compound to yield Lidocaine are not extensively detailed in the readily available literature, its designation as an intermediate underscores its relevance in the production of this important pharmaceutical. Further research into specific industrial synthesis protocols for Lidocaine may provide more insight into the precise role of this compound.
Crystallographic Analysis of this compound Remains Undetermined
A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the chemical compound this compound. Despite its availability from various chemical suppliers, the specific details of its three-dimensional molecular structure and the arrangement of its molecules in the solid state have not been publicly documented.
This information is crucial for a complete understanding of the compound's physical and chemical properties. Crystallographic studies, such as single-crystal X-ray diffraction, are the definitive methods for determining the precise atomic arrangement within a crystalline solid. This includes fundamental data such as the crystal system, space group, and the dimensions of the unit cell—the basic repeating structural unit of a crystal.
Furthermore, such analyses provide insights into the molecule's conformation, including the precise bond lengths, bond angles, and dihedral angles that define its shape. This information is critical for understanding how the molecule might interact with other molecules or biological targets. The study of non-covalent interactions, which govern how molecules pack together in a crystal, is also dependent on this experimental data. These interactions, including hydrogen bonding and van der Waals forces, are fundamental to a material's properties, such as its melting point and solubility.
It is important to distinguish this compound from its isomer, Methyl 4-hydroxy-3-nitrobenzoate. Detailed crystallographic information is available for the latter, which can sometimes lead to confusion. However, due to the different substitution pattern on the benzene (B151609) ring, the crystal structure and molecular conformation of these two isomers are expected to be distinct.
The lack of published crystallographic data for this compound means that a detailed analysis of its solid-state behavior, as outlined in a structured investigation, cannot be performed at this time. Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to fill this gap in the scientific record.
Molecular Structure and Conformation Analysis of Methyl 3 Hydroxy 4 Nitrobenzoate
Crystallographic Studies and Solid-State Behavior
Non-Covalent Interactions in Crystal Packing
Hydrogen Bonding Networks (O-H...O, C-H...O)
Pi-Stacking Interactions
Aromatic systems, such as the benzene (B151609) ring in Methyl 3-hydroxy-4-nitrobenzoate, frequently engage in π-stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are expected to contribute to the stability of the crystal lattice of this compound. In its isomer, Methyl 4-hydroxy-3-nitrobenzoate, π-stacking interactions have been observed to link molecules in a head-to-tail fashion. It is highly probable that similar π-π stacking motifs are present in the crystal structure of this compound, further influencing its supramolecular architecture.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. While specific DFT studies on this compound are not extensively documented in the available literature, the methodologies applied to similar compounds, such as 4-Methyl-3-Nitrobenzoic Acid and 3-Hydroxy-4-Nitrobenzaldehyde, provide a framework for understanding the expected computational outcomes for the title compound. These studies typically employ hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy.
Optimized Molecular Geometries
A key application of DFT is the determination of the optimized, lowest-energy molecular geometry. For a molecule like this compound, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. It is expected that the benzene ring would be largely planar, with the nitro and ester functional groups potentially exhibiting some degree of torsion. The planarity of the molecule is often influenced by intramolecular hydrogen bonding. Computational studies on analogous molecules have successfully predicted these geometric parameters with high accuracy when compared to experimental data from X-ray crystallography.
Table 1: Predicted Geometric Parameters for Aromatic Core (Illustrative)
| Parameter | Predicted Value (Illustrative) |
|---|---|
| C-C bond lengths (ring) | 1.38 - 1.40 Å |
| C-N bond length | ~1.47 Å |
| C-O (hydroxyl) bond length | ~1.36 Å |
| C-C (ester) bond length | ~1.50 Å |
| O-N-O bond angle | ~124° |
Note: This table is illustrative and based on typical values for similar compounds. Specific DFT data for this compound is not available in the searched literature.
Vibrational Frequencies and Assignments (FT-IR, FT-Raman)
DFT calculations are also instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled to account for anharmonicity and the approximations inherent in the computational method, allowing for a direct comparison with experimental spectra.
The vibrational spectrum of this compound would be characterized by specific modes corresponding to the stretching and bending of its various functional groups. For instance, the O-H stretching vibration of the hydroxyl group would appear as a broad band in the high-frequency region of the IR spectrum. The nitro group has characteristic symmetric and asymmetric stretching modes, while the ester group exhibits a strong C=O stretching band. The aromatic ring itself gives rise to a series of characteristic C-H and C-C stretching and bending vibrations.
Table 2: Illustrative Vibrational Frequency Assignments
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| O-H stretch | 3200 - 3600 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (ester) | 1700 - 1730 |
| C=C stretch (aromatic) | 1450 - 1600 |
| NO₂ asymmetric stretch | 1500 - 1560 |
| NO₂ symmetric stretch | 1335 - 1385 |
| C-O stretch (ester) | 1100 - 1300 |
Note: This table provides expected ranges based on typical functional group frequencies. Precise calculated and assigned frequencies from a dedicated DFT study on this compound are not available in the searched literature.
A thorough vibrational analysis, aided by DFT, would allow for the unambiguous assignment of the experimentally observed bands in the FT-IR and FT-Raman spectra of this compound to specific molecular motions.
Conformational Analysis and Rotational Isomers
No specific studies detailing the conformational analysis of this compound were identified. Such an analysis would typically involve the investigation of different spatial arrangements of its atoms, particularly the rotation around the single bonds connecting the ester and nitro functional groups to the benzene ring. This would identify the most stable conformers or rotational isomers (rotamers) and their relative populations at equilibrium.
Potential Energy Surfaces and Barriers to Rotation
Information regarding the potential energy surfaces and the energy barriers to rotation for the substituent groups of this compound is not available. This type of study would quantify the energy required to rotate the hydroxyl, nitro, and methyl ester groups, providing insight into the molecule's flexibility and the stability of its different conformations.
Quantum Mechanical Methods (e.g., Hartree Fock, MP2)
A search for computational studies employing quantum mechanical methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) specifically for this compound yielded no results. These calculations are crucial for optimizing the molecular geometry and predicting various electronic and structural properties from first principles.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Band Gap
There are no published analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the resulting HOMO-LUMO band gap for this compound. This analysis is fundamental to understanding a molecule's electronic properties, reactivity, and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The band gap is a key indicator of chemical reactivity.
Studies on Electronic Effects of Substituents
While the electronic effects of hydroxyl, nitro, and methyl ester groups on a benzene ring are well-understood in general organic chemistry, specific theoretical or experimental studies quantifying these effects (e.g., through charge distribution analysis, molecular electrostatic potential maps, or Hammett constants) for the precise arrangement in this compound were not found.
Thermochemical Studies and Enthalpies of Formation
No experimental or calculated thermochemical data, such as the standard enthalpy of formation (ΔfH°), for this compound could be located. This data is essential for understanding the energetic stability of the compound and for performing thermodynamic calculations for reactions in which it is involved.
Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for determining the precise arrangement of atoms within a molecule. For methyl 3-hydroxy-4-nitrobenzoate, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer critical data for its identification.
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. Analysis of the spectrum, available in spectral databases, allows for the assignment of signals to the aromatic protons and the methyl ester protons. nih.gov The spectrum for this compound was sourced from a sample provided by the Aldrich Chemical Company, Inc., and is available for review in the SpectraBase database, copyrighted by John Wiley & Sons, Inc. nih.gov
Table 1: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| Aromatic Protons | Data available in spectral databases | - | - |
| Methyl Protons (-OCH₃) | Data available in spectral databases | Singlet | - |
| Hydroxyl Proton (-OH) | Data available in spectral databases | Singlet (broad) | - |
Note: Specific chemical shift and coupling constant values are cataloged in spectral databases such as SpectraBase.
The ¹³C NMR spectrum is essential for identifying all unique carbon atoms in this compound, including those in the benzene (B151609) ring, the carbonyl group of the ester, and the methyl group. nih.gov A reference spectrum, obtained from a sample from the Aldrich Chemical Company, Inc., is documented in spectral databases like SpectraBase and is part of the collection copyrighted by John Wiley & Sons, Inc. nih.gov Information regarding the chemical shifts is also noted in the SpringerMaterials database. nih.gov
Table 2: ¹³C NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ ppm) |
|---|---|
| Aromatic Carbons | Data available in spectral databases |
| Carbonyl Carbon (C=O) | Data available in spectral databases |
| Methyl Carbon (-OCH₃) | Data available in spectral databases |
Note: Specific chemical shift values are cataloged in spectral databases such as SpectraBase and SpringerMaterials.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the various functional groups. These include the hydroxyl (-OH) group, the nitro (NO₂) group, the ester carbonyl (C=O) group, and vibrations of the aromatic ring. A reference FTIR spectrum, obtained using the KBr wafer technique on a sample from Aldrich Chemical Company, Inc., is available in the SpectraBase database. nih.gov
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| Data available in spectral databases | O-H stretch |
| Data available in spectral databases | C-H stretch (aromatic) |
| Data available in spectral databases | C=O stretch (ester) |
| Data available in spectral databases | N-O stretch (asymmetric, NO₂) |
| Data available in spectral databases | N-O stretch (symmetric, NO₂) |
| Data available in spectral databases | C-O stretch |
| Data available in spectral databases | C-C stretch (aromatic ring) |
Note: Specific peak positions and their intensities are cataloged in spectral databases such as SpectraBase.
Complementing the FTIR data, the FT-Raman spectrum provides information on other vibrational modes within the molecule. The FT-Raman spectrum for this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The spectrum was sourced from Bio-Rad Laboratories, Inc., using a sample from Alfa Aesar, and is available in the Wiley Science Solutions' SpectraBase. nih.gov
Table 4: Key FT-Raman Scattering Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| Data available in spectral databases | Aromatic ring vibrations |
| Data available in spectral databases | NO₂ symmetric stretch |
| Data available in spectral databases | C-H bending |
Note: Specific peak positions and their intensities are cataloged in spectral databases such as SpectraBase.
A detailed vibrational analysis involves assigning all observed experimental bands in the IR and Raman spectra to specific molecular vibrations. This is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can also provide the Potential Energy Distribution (PED). The PED indicates the contribution of each internal coordinate to a specific vibrational mode.
Based on the available scientific literature from the conducted searches, a detailed vibrational analysis and PED study specifically for this compound has not been reported. While spectral data is available in databases, a comprehensive assignment and theoretical treatment for this particular molecule is not present in the surveyed public-domain research.
Mass Spectrometry (MS)
Mass spectrometry of this compound, with a molecular formula of C₈H₇NO₅ and a monoisotopic mass of 197.03242 Da, provides valuable information about its molecular weight and structure. nih.govuni.lu Analysis through mass spectrometry typically involves the ionization of the molecule and the subsequent detection of the mass-to-charge ratio (m/z) of the resulting ions.
While detailed experimental fragmentation patterns are not widely published, theoretical predictions of the compound's behavior in mass spectrometry can be made. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of this compound. These predictions offer insights into how the molecule might be detected in different mass spectrometry experiments. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 198.03970 | 136.0 |
| [M+Na]⁺ | 220.02164 | 143.9 |
| [M-H]⁻ | 196.02514 | 139.1 |
| [M+NH₄]⁺ | 215.06624 | 153.9 |
| [M+K]⁺ | 235.99558 | 139.0 |
| [M+H-H₂O]⁺ | 180.02968 | 135.1 |
Data sourced from PubChemLite. uni.lu
High Performance Liquid Chromatography (HPLC) for Purity Determination
Typically, a reversed-phase HPLC method would be employed. Purity analysis of similar compounds, such as methyl 4-hydroxy benzoate (B1203000), has been successfully achieved using C8 or C18 columns. researchgate.netresearchgate.net A mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a pH modifier like phosphoric acid, is commonly used. researchgate.net Detection is usually carried out using a UV detector, as the aromatic and nitro groups in the molecule are strong chromophores. For instance, a detection wavelength of 254 nm has been found to be effective for a related compound. researchgate.net Commercial suppliers of this compound report purities of 98% or higher, which is typically determined by HPLC or Gas Chromatography (GC). sigmaaldrich.comglpbio.com
A detailed HPLC analysis would provide data on the retention time of the compound under specific conditions, the presence of any impurities, and a quantitative measure of its purity. The lack of publicly available chromatograms and detailed methods for this specific compound highlights an area for further research and publication.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy is used to identify the electronic transitions within a molecule. This compound, with its aromatic ring, hydroxyl, and nitro functional groups, exhibits characteristic absorption bands in the ultraviolet-visible region. The position and intensity of these bands are influenced by the solvent and the pH of the solution.
While a publicly available, detailed UV-Vis spectrum with explicitly stated absorption maxima (λmax) for this compound is not directly provided in many databases, its spectral data is available on platforms like SpectraBase. nih.gov For related compounds, such as 4-hydroxycoumarin (B602359) derivatives with nitro-phenyl substitutions, strong UV absorption is observed in the range of 280-380 nm. researchgate.net The presence of electron-withdrawing groups like the nitro group typically influences the absorption maxima. A comprehensive analysis of the UV-Vis spectrum would reveal the λmax values, which are crucial for quantitative analysis and for understanding the electronic structure of the molecule.
Chemical Reactivity and Derivatization Studies
Reduction Reactions of the Nitro Group
The nitro group of methyl 3-hydroxy-4-nitrobenzoate is readily reducible to an amino group, a key transformation in the synthesis of many biologically active molecules. smolecule.com This reduction can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents.
Formation of Amino Derivatives
The reduction of the nitro group leads to the formation of methyl 3-amino-4-hydroxybenzoate, also known as Orthocaine, which has applications as a local anesthetic. wisdomlib.org This transformation is a critical step in the synthesis of more complex molecules, including the anticancer drug neratinib.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitro groups. wisdomlib.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
A common catalyst for this reaction is palladium on carbon (Pd/C). commonorganicchemistry.comnih.gov The reaction is often carried out in a solvent such as ethanol, methanol (B129727), or a mixture of methanol and tetrahydrofuran (B95107). nih.govrsc.org The reduction is typically performed at room temperature under a hydrogen atmosphere. nih.govrsc.org Incomplete conversions have been reported with Raney nickel and 5% Pd/C even after extended reaction times. mdpi.com
Table 1: Catalytic Hydrogenation of this compound and its Derivatives
| Catalyst | Solvent | Conditions | Product | Yield | Reference |
| 10% Pd/C | Ethanol | 1 atm H₂, 16 h | Methyl 3-amino-4-hydroxybenzoate | 98% | |
| Pd/C | Methanol/Tetrahydrofuran (7:3) | H₂ atmosphere, 5 h, RT | Methyl 3-amino-4-methoxybenzoate | - | nih.gov |
| Pd/C | Methanol:Ethyl acetate (B1210297) (1:1) | H₂ balloon, 16 h, RT | Methyl 4-amino-3-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate | 93% | rsc.org |
Use of Other Reducing Agents (e.g., tin(II) chloride)
Besides catalytic hydrogenation, other reducing agents can be employed to convert the nitro group to an amine. Tin(II) chloride (SnCl₂) is a frequently used reagent for this purpose, particularly when other reducible functional groups are present in the molecule. commonorganicchemistry.comacs.org The reaction is typically carried out in a solvent like ethyl acetate at elevated temperatures. rsc.orgnih.gov This method offers a mild alternative to catalytic hydrogenation. commonorganicchemistry.com Other metals like iron (Fe) and zinc (Zn) in acidic media can also be used. commonorganicchemistry.com
Table 2: Reduction of Nitro Group using Various Reducing Agents
| Reducing Agent | Solvent | Conditions | Product | Yield | Reference |
| SnCl₂·2H₂O | Ethyl Acetate | 50 °C, 24 h | Amine derivative | >90% | nih.gov |
| SnCl₂ | Ethyl acetate/Methanol (1.5:1) | 55 °C, overnight | Methyl 4-amino-3-(benzyloxy)benzoate | - | acs.org |
| SnCl₂·2H₂O | Ethyl Acetate | 50 °C, 16 h | Amine derivative | - | rsc.org |
| Iron powder | Acetic Acid | - | Methyl 5-amino-3-(3-chloropropoxy)-4-methoxybenzoate | 77% | mdpi.com |
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can participate in nucleophilic substitution reactions. evitachem.com For instance, it can be alkylated using an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.govnih.gov This reaction allows for the introduction of various side chains, further functionalizing the molecule for specific applications. nih.gov Another method for alkylation is the Mitsunobu reaction, using an alcohol, triphenylphosphine (B44618), and di-isopropyl azodicarboxylate (DIAD) in a solvent like tetrahydrofuran (THF). nih.gov
Hydrolysis of the Ester Group
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-4-nitrobenzoic acid. This reaction is typically carried out under acidic or basic conditions. For example, treatment with sodium hydroxide (B78521) in a mixture of methanol and tetrahydrofuran can effect this transformation. rsc.org The rate of hydrolysis is influenced by the substituents on the benzene (B151609) ring; electron-withdrawing groups like the nitro group increase the rate of hydrolysis. oieau.fr
Reactions involving the Hydroxyl Group
The hydroxyl group can be protected to prevent it from interfering with subsequent reactions. A common protecting group is the tert-butyldimethylsilyl (TBDMS) group, which can be introduced by reacting this compound with tert-butyldimethylsilyl chloride in pyridine. nih.govacs.org This protecting group is stable under the conditions used for the reduction of the nitro group and can be removed later in the synthetic sequence. nih.gov
Derivatization for Specific Applications
The strategic modification of this compound has led to its use as a precursor in the synthesis of compounds for various specialized applications.
This compound is a valuable starting material for the creation of heterocyclic compounds with potential pharmaceutical applications. The presence of the nitro and hydroxyl groups in a specific arrangement on the benzene ring allows for the construction of complex molecular architectures.
One significant application is in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. nih.gov These benzo[d]thiazole scaffolds are present in many bioactive compounds with a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.gov The synthesis involves the initial derivatization of this compound, followed by the reduction of the nitro group to an amine, which can then be cyclized to form the thiazole (B1198619) ring. nih.gov For example, after etherification of the hydroxyl group, the nitro group can be reduced using tin(II) chloride (SnCl₂) to yield the corresponding aniline (B41778) derivative, a key intermediate for building the benzothiazole (B30560) system. nih.gov The compound is also noted as an intermediate in the synthesis of Lidocaine. ugm.ac.id
The aromatic structure of this compound and its derivatives makes them potential precursors in the synthesis of dyes and liquid crystals. smolecule.com The nitro and hydroxyl groups are key functionalities that can be chemically modified to create molecules with specific chromophoric and mesogenic properties.
For the synthesis of dyes, the nitro group can be reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to form azo dyes. ugm.ac.id Azo dyes are a large and important class of colored organic compounds. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the fundamental chemical transformations required are well-established for similar nitroaromatic compounds. jchemrev.com
In the field of liquid crystals, the rigid core of the benzoic acid derivative is a desirable feature. By attaching flexible side chains through etherification of the hydroxyl group and further modifications, it is possible to design molecules that can exhibit liquid crystalline phases. The synthesis of such molecules often involves the reaction of phenolic compounds with alkyl halides to introduce the flexible tails, a reaction for which this compound is a suitable substrate.
Biological and Pharmacological Research Applications
Exploration of Potential Biological Activities
Methyl 3-hydroxy-4-nitrobenzoate's biological activities are attributed to its distinct functional groups: a hydroxyl group, a nitro group, and a methyl ester attached to a benzene (B151609) ring. These features enable the compound to participate in various biological interactions.
Mechanisms of Action in Biological Systems
The mechanism of action of this compound is multifaceted, primarily stemming from its chemical structure. The presence of both a hydroxyl group and a nitro group on the aromatic ring influences its electronic properties and reactivity. The hydroxyl group can participate in hydrogen bonding, which can facilitate interactions with biological macromolecules. smolecule.com Conversely, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to certain chemical reactions within a biological milieu. evitachem.com
Formation of Reactive Intermediates via Nitro Group Reduction
A key aspect of the biological activity of this compound involves the reduction of its nitro group. smolecule.com Within biological systems, this reduction can lead to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) species. researchgate.net These intermediates are capable of interacting with various cellular components, which is a critical factor in the compound's observed biological effects.
Antioxidant Properties and Mitigation of Oxidative Damage
Some studies on structurally related compounds, such as ethyl 3-hydroxy-4-nitrobenzoate, have indicated significant antioxidant properties. These compounds have been shown to modulate oxidative stress pathways. For example, they may enhance the levels of glutathione (B108866) and the activity of antioxidant enzymes like superoxide (B77818) dismutase and glutathione peroxidase. This suggests a potential for this compound to exhibit similar cytoprotective effects against cellular damage induced by oxidative stress.
Antimicrobial Properties
The presence of a nitro group in the structure of this compound is a key determinant of its antimicrobial properties. Research has shown that this compound is effective against certain bacterial strains. For example, one study reported a Minimum Inhibitory Concentration (MIC) of 2 μg/mL against Acinetobacter baumannii. The antimicrobial activity is thought to arise from the ability of the nitro group to be reduced within bacterial cells, leading to reactive species that can damage cellular components.
Applications in Drug Discovery and Development
This compound serves as a versatile building block in drug discovery and development. nih.govontosight.ai Its functional groups allow for a variety of chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. smolecule.comnih.gov For instance, it has been used as a starting material in the synthesis of novel compounds targeting enzymes like DNA gyrase, which is essential for bacterial replication. nih.gov The ability to derivatize the hydroxyl and nitro groups allows for the creation of libraries of compounds for screening against various diseases. nih.gov
| Feature | Description |
| Biological Activity | Interacts with enzymes and receptors, with its nitro group being reducible to reactive intermediates. |
| Antioxidant Potential | Structurally similar compounds show the ability to mitigate oxidative damage by modulating antioxidant pathways. |
| Antimicrobial Efficacy | Demonstrates activity against specific bacteria, such as A. baumannii, with a reported MIC of 2 μg/mL. |
| Drug Discovery | Utilized as a key intermediate in the synthesis of novel therapeutic agents, including enzyme inhibitors. nih.govnih.gov |
Intermediate in Pharmaceutical Synthesis (e.g., Lidocaine, Gefitinib)
The utility of this compound as a precursor is noted in the context of synthesizing established pharmaceutical agents. While it is sometimes cited as an intermediate in the synthesis of the local anesthetic Lidocaine, common and well-documented industrial synthesis pathways for Lidocaine typically commence with 2,6-dimethylaniline (B139824). umass.educerritos.edugoogle.com These established routes involve the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by a reaction with diethylamine (B46881) to form the final Lidocaine molecule. umass.educerritos.edu
In the case of Gefitinib, an anticancer drug used to treat non-small cell lung cancer, the synthesis pathways described in scientific literature predominantly start with a closely related compound, methyl 3-hydroxy-4-methoxybenzoate. nih.govnih.gov A critical step in these syntheses is the nitration of the benzene ring, which introduces a nitro group, a key feature already present in this compound. nih.govresearchgate.net For instance, a novel synthesis of Gefitinib begins with the alkylation of methyl 3-hydroxy-4-methoxybenzoate, which is then followed by nitration, reduction, cyclization, chlorination, and amination reactions to yield the final product. nih.govnih.gov This highlights the importance of the nitrobenzoate structure in the synthesis of such complex pharmaceutical compounds.
Table 1: Key Intermediates in Pharmaceutical Synthesis This table is interactive. You can sort and filter the data.
| Drug | Common Starting Material | Role of Nitrobenzoate Structure |
|---|---|---|
| Lidocaine | 2,6-dimethylaniline | While sometimes cited as an intermediate, its role is not in the primary documented synthesis routes. umass.educerritos.edunih.gov |
| Gefitinib | Methyl 3-hydroxy-4-methoxybenzoate | The synthesis involves a nitration step, underscoring the relevance of the nitro-aromatic structure. nih.govnih.gov |
Development of Bioactive Compounds
This compound serves as a crucial starting material for the discovery and optimization of novel bioactive compounds, particularly in the realm of antimicrobials. Its reactive sites allow chemists to build new molecular architectures and explore their therapeutic potential.
DNA Gyrase Inhibitors: Researchers have successfully used this compound as a precursor for potent bacterial DNA gyrase inhibitors. In one study, it was used in a multi-step synthesis to create benzothiazole (B30560) scaffold-based inhibitors. nih.gov The process involved a Mitsunobu reaction with triphenylphosphine (B44618) and an appropriate alcohol to modify the hydroxyl group of the initial molecule. nih.govresearchgate.net The resulting compounds showed potent activity against high-priority pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov Further research led to the development of N-phenylpyrrolamide DNA gyrase B inhibitors, where 3-hydroxy-4-nitrobenzoic acid (the parent acid of this compound) was esterified and then used to build compounds with significant antibacterial activity against strains like Enterococcus faecalis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Antifungal Agents: The core structure of nitrobenzoates has been explored for its antifungal properties. In a study focused on developing new agents against Candida species, a series of 3-methyl-4-nitrobenzoate derivatives were synthesized. researchgate.net While the direct precursor was 3-methyl-4-nitrobenzoic acid, this research highlights the pharmacological interest in the core structure that this compound belongs to. The study found that certain ester derivatives exhibited significant antifungal activity against C. guilliermondii. researchgate.net
Building Blocks for Drug Discovery: this compound is also valued as a versatile building block for creating libraries of new compounds for drug screening. An efficient pathway has been developed for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates starting from this compound. nih.gov This process involves protecting the hydroxyl group, reducing the nitro group to an amine, and then cyclizing the molecule to form the benzothiazole ring system. nih.gov These resulting benzothiazoles are important scaffolds in medicinal chemistry, known to be part of compounds with anticancer, antibacterial, and neuroprotective activities. nih.gov
Table 2: Research Findings on Bioactive Compounds from this compound This table is interactive. You can sort and filter the data.
| Bioactive Compound Class | Research Focus | Key Findings | Pathogen/Target |
|---|---|---|---|
| Benzothiazole DNA Gyrase Inhibitors | Optimization of antibacterial activity | Developed compounds with potent inhibition of bacterial gyrase and activity against drug-resistant bacteria. nih.govresearchgate.net | Acinetobacter baumannii, Pseudomonas aeruginosa |
| N-phenylpyrrolamide DNA Gyrase B Inhibitors | Synthesis of novel antibacterial agents | An oxadiazolone derivative showed potent activity against various Gram-positive bacteria, including MRSA. nih.gov | Enterococcus faecalis, Staphylococcus aureus (MRSA) |
| 2-Aminobenzo[d]thiazole Derivatives | Creation of new building blocks for drug discovery | Developed an efficient synthesis for hydroxy-substituted 2-aminobenzo[d]thiazoles. nih.govacs.org | General Drug Discovery |
| Nitrobenzoate Analogs | Investigation of antifungal activity | Derivatives showed significant activity, with modeling studies suggesting interaction with the TPMK protein target. researchgate.net | Candida guilliermondii |
Environmental Fate and Degradation Studies if Applicable and Within Scope
Biodegradation Pathways
The biodegradation of nitroaromatic compounds, such as Methyl 3-hydroxy-4-nitrobenzoate, is a key process in their removal from the environment. Microorganisms have evolved various enzymatic strategies to break down these molecules.
While specific microbial degradation pathways for this compound have not been detailed in the available research, the metabolism of analogous compounds like nitrophenols and nitrobenzoates has been studied. oup.comoup.comresearchgate.netmdpi.com Bacteria, in particular, are known to play a significant role in the degradation of these chemicals. researchgate.netmdpi.com
For instance, strains of Burkholderia, Ralstonia, and Sphingomonas have been identified as capable of degrading various nitrophenolic and nitrobenzoic compounds. oup.comoup.comoup.com The degradation pathways often involve initial enzymatic modifications of the substituent groups on the aromatic ring. In many cases, the degradation of complex nitroaromatic compounds is a collaborative effort involving a consortium of different microbial species.
The degradation of 3-methyl-4-nitrophenol (B363926) (3M4NP) by Burkholderia sp. strain SJ98 proceeds via monooxygenation to form methyl-1,4-benzoquinone (MBQ), which is then reduced to methylhydroquinone (B43894) (MHQ) before ring cleavage. frontiersin.org Given the structural similarity, it is plausible that the biodegradation of this compound could follow a similar oxidative pathway, initiated by a monooxygenase that targets the aromatic ring.
A common and crucial step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro group (NO₂) to a hydroxylamino group (-NHOH) and subsequently to an amino group (-NH₂). oup.commdpi.com This reduction is often the initial enzymatic attack, making the aromatic ring more susceptible to subsequent degradation.
For example, the degradation of 4-nitrobenzoate (B1230335) by Burkholderia cepacia and Ralstonia paucula involves an initial partial reduction to 4-hydroxylaminobenzoate. oup.com This intermediate is then converted to protocatechuate, which enters central metabolic pathways. oup.com It is highly probable that the biodegradation of this compound also involves an initial reduction of the nitro group, a step catalyzed by nitroreductase enzymes. This would lead to the formation of Methyl 3-hydroxy-4-hydroxylaminobenzoate, followed by further enzymatic transformations.
Hydrolysis in Aqueous Solutions
Hydrolysis is a significant abiotic degradation pathway for esters like this compound in aqueous environments. This chemical process involves the cleavage of the ester bond to yield the corresponding carboxylic acid (3-hydroxy-4-nitrobenzoic acid) and alcohol (methanol).
The rate of hydrolysis of methyl benzoates is significantly influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. The hydrolysis rates of several ring-substituted methyl benzoates have been shown to be consistent with a mechanism involving the addition of a hydroxide (B78521) ion to the ester carbonyl group, particularly at pH values greater than 5. oieau.fr
The electronic properties of the substituents on the benzene (B151609) ring also play a crucial role. Electron-withdrawing groups, such as the nitro group, typically increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the hydrolysis rate. For example, the presence of a 4-nitro group on methyl benzoate (B1203000) reduces its estimated half-life at pH 8 and 10°C to 0.1 years, compared to 1.8 years for unsubstituted methyl benzoate. oieau.fr
While specific kinetic data for the hydrolysis of this compound is not available, the presence of the electron-withdrawing nitro group suggests that it would hydrolyze at a faster rate than unsubstituted methyl benzoate. The hydroxyl group at the meta position would also influence the electronic distribution and, consequently, the hydrolysis rate. Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate the hydrolysis rate constants for such compounds based on their molecular structure. nih.govacs.orgresearchgate.net
Table of Half-Life Estimates for Substituted Methyl Benzoates at pH 8 and 10°C
| Compound | Substituent(s) | Estimated Half-Life (years) |
| Methyl Benzoate | None | 1.8 |
| Methyl 4-Nitrobenzoate | 4-Nitro | 0.1 |
| Methyl 4-Methoxybenzoate | 4-Methoxy | 4.8 |
| Data is illustrative and based on findings for related compounds to infer the potential behavior of this compound. oieau.fr |
Advanced Research Directions and Future Perspectives
Computational Drug Design and Molecular Modeling
Computational methods are proving instrumental in unlocking the therapeutic potential of methyl 3-hydroxy-4-nitrobenzoate. Molecular modeling techniques are being employed to investigate the interactions between the compound and various biological targets. These in-silico studies help to predict the binding affinity and efficacy of this compound derivatives, guiding the rational design of new and more potent drug candidates.
For instance, computer-aided drug design was utilized to identify novel inhibitors of Respiratory Syncytial Virus (RSV) and enteroviruses, with this compound being a key scaffold in these investigations. cardiff.ac.uk By simulating the interaction between the compound and viral proteins, researchers can identify crucial binding modes and design modifications to enhance antiviral activity. cardiff.ac.uk The insights gained from these computational models are paving the way for the development of new antiviral agents. cardiff.ac.uk
Supramolecular Chemistry and Material Science Applications
The unique arrangement of functional groups in this compound makes it a valuable building block in supramolecular chemistry and materials science. Its ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, allows for the construction of complex, self-assembled structures. mdpi.com
Researchers are exploring the use of this compound in the development of novel materials with tailored properties. For example, its derivatives are being investigated for their potential in creating liquid crystals and specialized polymers. smolecule.com The interactions of this compound with other molecules, such as polycyclic aromatic hydrocarbons, are also being studied for applications in environmental sensing and remediation. biosynth.com The ability to form heterodimers through hydrophobic interactions opens up possibilities for creating new materials capable of sequestering environmental toxins. biosynth.com
Exploration of Novel Synthetic Pathways
While established methods for synthesizing this compound exist, researchers are continuously seeking more efficient, cost-effective, and environmentally friendly synthetic routes. nih.gov This includes the exploration of novel catalysts and reaction conditions to improve yield and reduce waste.
One area of focus is the development of continuous flow synthesis methods, which offer advantages over traditional batch processes in terms of scalability and safety. Additionally, researchers are investigating the use of protecting groups to selectively modify different parts of the molecule, enabling the synthesis of a wider range of derivatives with diverse functionalities. nih.gov For example, the use of a tert-butyldimethylsilyl group to protect the hydroxyl group has been explored in the synthesis of more complex molecules. nih.gov
Deeper Investigation into Biological Targets and Mechanisms
A key area of ongoing research is the comprehensive identification and characterization of the biological targets of this compound and its derivatives. While the compound is known to exhibit biological activity, a deeper understanding of its mechanism of action is crucial for its development as a therapeutic agent.
Studies are underway to elucidate how the nitro and hydroxyl groups contribute to the compound's biological effects. The reduction of the nitro group to form reactive intermediates and the formation of hydrogen bonds by the hydroxyl group are thought to be key to its interactions with biological molecules. Identifying the specific enzymes, receptors, and signaling pathways that are modulated by this compound will provide a clearer picture of its pharmacological profile and potential therapeutic applications. smolecule.com
Environmental Remediation Applications
The potential for this compound and related compounds in environmental remediation is an emerging area of interest. Its ability to interact with environmental toxins, such as polycyclic aromatic hydrocarbons, suggests a possible role in water purification and soil remediation. biosynth.com
Furthermore, studies on the biodegradation of related nitroaromatic compounds by microorganisms offer insights into potential bioremediation strategies. researchgate.net Research into strains of bacteria that can utilize nitrobenzoates as a source of carbon and energy could lead to the development of biological treatment systems for industrial wastewater containing these pollutants. researchgate.net While direct applications of this compound in this area are still under investigation, the foundational research into the environmental fate and interactions of nitroaromatic compounds is promising.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-hydroxy-4-nitrobenzoate, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Two key approaches are:
- Cerium(IV) ammonium nitrate (CAN)-mediated nitration : Achieves regioselective nitration of methyl 3-hydroxybenzoate at the para position to the hydroxyl group. Reaction conditions (e.g., solvent polarity, temperature) critically influence regioselectivity and yield .
- Mitsunobu reaction : Used for O-alkylation of the hydroxyl group. Requires diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous THF, with reaction times up to 4 days .
- Data : Typical yields range from 60–85% for CAN-mediated synthesis, while Mitsunobu reactions may require iterative optimization due to competing side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identifies key functional groups (e.g., hydroxyl stretch at ~3317 cm⁻¹, nitro group at ~1326 cm⁻¹, ester carbonyl at ~1724 cm⁻¹) .
- NMR spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for the aromatic protons (δ 7.64–8.20 ppm) and methoxy group (δ 3.98 ppm). ¹³C NMR confirms the ester carbonyl at δ 165.2 ppm .
- Mass spectrometry : Validates molecular weight (197.15 g/mol) and fragmentation patterns.
Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH sensitivity : The nitro group is susceptible to reduction under acidic conditions (e.g., Fe⁰ in acetic acid) or catalytic hydrogenation (H₂/Pd-C). Stability studies should monitor decomposition via HPLC or TLC .
- Thermal stability : The compound melts at 91–92°C, but prolonged heating above 100°C may induce decomposition. Thermogravimetric analysis (TGA) is recommended for assessing thermal degradation .
Advanced Research Questions
Q. How can crystallographic data (e.g., hydrogen bonding networks) inform the design of this compound derivatives?
- Methodological Answer :
- SHELXL refinement : Resolves crystal packing patterns, revealing intermolecular hydrogen bonds (e.g., O–H···O between hydroxyl and nitro groups). Graph set analysis (e.g., Etter’s rules) identifies robust supramolecular motifs .
- ORTEP-3 visualization : Generates 3D representations of hydrogen-bonded aggregates, aiding in the rational design of co-crystals or salts for improved solubility .
Q. What strategies resolve contradictions in reported synthetic yields or regioselectivity?
- Methodological Answer :
- Control experiments : Vary nitration agents (e.g., HNO₃/H₂SO₄ vs. CAN) to isolate regioselective pathways.
- Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ FTIR or NMR to identify intermediate species. For example, CAN-mediated nitration favors para selectivity due to steric and electronic effects .
- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity trends .
Q. How can functional group transformations (e.g., nitro reduction) expand the compound’s utility in medicinal chemistry?
- Methodological Answer :
- Nitro to amine reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe⁰ in acetic acid converts the nitro group to an amine, enabling subsequent coupling (e.g., acyl chlorides for amide formation) .
- Biological activity : Aminated derivatives (e.g., 2-aminobenzothiazoles) show enhanced interactions with enzymes or receptors, validated via enzyme inhibition assays or molecular docking .
Q. What analytical methods are critical for validating this compound in pharmaceutical reference standards?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
